molecular formula C16H20N6O2 B11093047 3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime

3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime

Cat. No.: B11093047
M. Wt: 328.37 g/mol
InChI Key: LIKALAHRRBTCMO-JRQPZPKOSA-N
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Description

3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime is a complex organic compound characterized by multiple functional groups, including oxime, hydrazone, and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones with hydrazine derivatives, followed by the formation of oxime groups through the reaction with hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime and hydrazone functionalities.

    Reduction: Reduction reactions can target the oxime and hydrazone groups, converting them into amines.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Z)-2-{(E)-1-[3-({(E)-2-[(Z)-2-Hydroxyimino-1-methylpropylidene]hydrazono}methyl)phenyl]methylidene}hydrazono)-2-butanone oxime involves interactions with various molecular targets. The oxime and hydrazone groups can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

(NE)-N-[(3Z)-3-[(E)-[3-[(E)-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]hydrazinylidene]methyl]phenyl]methylidenehydrazinylidene]butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C16H20N6O2/c1-11(13(3)21-23)19-17-9-15-6-5-7-16(8-15)10-18-20-12(2)14(4)22-24/h5-10,23-24H,1-4H3/b17-9+,18-10+,19-11-,20-12-,21-13+,22-14+

InChI Key

LIKALAHRRBTCMO-JRQPZPKOSA-N

Isomeric SMILES

C/C(=N/N=C/C1=CC(=CC=C1)/C=N/N=C(/C)\C(=N\O)\C)/C(=N/O)/C

Canonical SMILES

CC(=NN=CC1=CC(=CC=C1)C=NN=C(C)C(=NO)C)C(=NO)C

Origin of Product

United States

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